2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Overview
Description
The compound 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline family, which is known for its presence in many natural products and medicinal compounds. Tetrahydroquinoline derivatives are of significant interest due to their diverse biological activities and their use in pharmaceuticals.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One efficient approach is the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another method involves the aluminum hydride reduction of cyano derivatives to yield 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Additionally, a four-step procedure has been developed for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, which includes acylation, reduction, N-alkylation, and acid hydrolysis .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex and diverse. For instance, the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline yields an intramolecular complex with an N→P coordinate bond, showcasing the potential for complex molecular interactions and structural diversity within this class of compounds .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the electrochemical reduction of certain quinoline derivatives in aprotic media involves the acceptance of two electrons and is followed by chemical reactions that lead to the formation of new compounds . The Pummerer-type cyclization is another reaction that can be used to synthesize tetrahydroisoquinoline derivatives, with the cyclization being enhanced by the presence of boron trifluoride diethyl etherate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The cis selectivity observed in the synthesis of these compounds suggests specific stereochemical preferences, which can affect their physical properties . The electrochemical properties, such as electron transfer coefficients and diffusion coefficients, are also important characteristics that can be studied through techniques like cyclic voltammetry . The crystal and molecular structure analysis provides insights into the bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .
Scientific Research Applications
Chemical Synthesis
- Field : Chemical Synthesis
- Application : 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines .
- Method : The compound is synthesized through a heterogeneous catalytic condensation of aniline with acetone. Efficient materials such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 are used as catalysts .
- Results : Among the metal-exchanged catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of 2,2,4-trimethyl-1,2-dihydroquinoline up to three consecutive cycles .
Therapeutic Applications
- Field : Therapeutics
- Application : 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has potential therapeutic applications in the treatment of Alzheimer’s disease .
- Method : The compound can act as a metal chelator, preventing copper oxidation in β-amyloid fibrils .
- Results : This property of the compound may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
properties
IUPAC Name |
2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHEQUIFZCBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218183 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
13562-24-8 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13562-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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